H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh

HLA restriction cancer-testis antigen T-cell epitope

EVDPIGHLY (MAGE-3 168-176) is the only nonapeptide that enables dual-allele immune monitoring and vaccination studies covering the ~15.5–25.1% HLA-A*01:01 and ~11% HLA-B*35:01 populations within a single assay. Procurement of MEVDPIGHLY or KVAELVHFL will yield false-negative readouts in these cohorts, as the N-terminal methionine residue in the 10-mer completely redirects HLA restriction to HLA-B44. Beyond coverage, EVDPIGHLY is the only MAGE-3 epitope whose fatal cross-reactivity with the Titin-derived peptide ESDPIVAQY has been molecularly validated, providing a regulatory-grade specificity benchmark for IND-enabling TCR-T-cell safety screening. Additionally, a 7 × 10⁻⁶ to 9 × 10⁻⁴ CTL frequency range from dendritic cell vaccination trials supplies a statistically powered reference for dose-finding and immune-monitoring assay validation. EVDPIGHLY–HLA-A*01:01 tetramers further support TCR affinity engineering, spanning a KD range from 250 µM to 7.1 nM. Choose this peptide to eliminate false negatives, satisfy regulatory expectations, and power your immunological studies with a uniquely characterized epitope.

Molecular Formula C48H71N11O15
Molecular Weight 1042.1 g/mol
Cat. No. B15095909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-glu-val-asp-pro-ile-gly-his-leu-tyr-oh
Molecular FormulaC48H71N11O15
Molecular Weight1042.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C48H71N11O15/c1-7-26(6)40(58-44(69)35-9-8-16-59(35)47(72)33(20-38(64)65)55-46(71)39(25(4)5)57-41(66)30(49)14-15-37(62)63)45(70)51-22-36(61)53-32(19-28-21-50-23-52-28)43(68)54-31(17-24(2)3)42(67)56-34(48(73)74)18-27-10-12-29(60)13-11-27/h10-13,21,23-26,30-35,39-40,60H,7-9,14-20,22,49H2,1-6H3,(H,50,52)(H,51,70)(H,53,61)(H,54,68)(H,55,71)(H,56,67)(H,57,66)(H,58,69)(H,62,63)(H,64,65)(H,73,74)
InChIKeyRQMSPZUXOMNGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH (EVDPIGHLY) MAGE-3 Tumor Antigen Peptide for HLA-A1-Restricted Immunotherapy Research


H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH (synonym EVDPIGHLY, MAGE-3 168–176, CAS 154652-68-3) is a nine-amino-acid nonapeptide (C₄₈H₇₁N₁₁O₁₅, MW 1042.14) encoded by the human MAGE-A3 gene, a cancer-testis antigen expressed in melanoma and multiple solid tumor types but silent in normal adult tissues except testis and placenta . This peptide is presented by HLA-A*01:01 and HLA-B*35:01 molecules and is recognized by cytolytic T lymphocytes (CTLs) as a tumor-specific antigen, making it one of the most extensively characterized MAGE-3 epitopes for cancer immunotherapy research and therapeutic vaccine development [1].

Why MAGE-3 Peptide Analogs Cannot Substitute for H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH in HLA-A1-Restricted Immuno-Oncology Studies


Among MAGE-3-derived antigenic peptides, HLA restriction is the critical determinant of biological function, not overall sequence homology. EVDPIGHLY (168–176) is presented by HLA-A*01:01 and HLA-B*35:01, whereas the closely related 10-mer MEVDPIGHLY (167–176) binds HLA-B44 with strongest affinity [1]. The difference of a single N-terminal methionine residue completely redirects HLA allele specificity, meaning these peptides cannot be interchanged for any experiment where the HLA context matters for T-cell recognition, tetramer staining, or patient stratification [2]. Substitution would yield false-negative results in HLA-A1 systems or irrelevant readouts in HLA-B44 systems, compromising experimental validity and clinical translatability.

Quantitative Differentiation Evidence for H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH Versus Closest MAGE-3 Peptide Analogs


HLA Allele Restriction Divergence: EVDPIGHLY (HLA-A1/B35) vs. MEVDPIGHLY (HLA-B44)

EVDPIGHLY (MAGE-3 168–176) is presented by both HLA-A*01:01 and HLA-B*35:01 and recognized by CTL clones restricted by either allele, with an HLA-B*3501-restricted CTL clone demonstrating lysis of HLA-B*3501 tumor cells expressing MAGE-3 [1]. In contrast, the 10-mer MEVDPIGHLY (MAGE-3 167–176, CAS 178243-46-4) was identified through a motif-based screen and showed strongest binding specifically to HLA-B44, with CTL clones recognizing HLA-B44 tumor cell lines [2]. This single-residue N-terminal difference determines which patient populations are addressable: EVDPIGHLY targets HLA-A*01:01-positive and HLA-B*35:01-positive patients, while MEVDPIGHLY targets an entirely distinct HLA-B44-positive population.

HLA restriction cancer-testis antigen T-cell epitope

CTL Response Magnitude: EVDPIGHLY Dendritic Cell Vaccination Produces 20–400-Fold Increase in Tumor-Antigen-Specific CD8+ T-Cell Frequencies

In a clinical vaccination study using mature, monocyte-derived dendritic cells pulsed with the MAGE-3.A1 peptide (EVDPIGHLY), patients who showed partial tumor regression exhibited anti-MAGE-3.A1 CTL frequencies ranging from 7 × 10⁻⁶ to 9 × 10⁻⁴ of CD8⁺ blood T lymphocytes, representing a 20- to 400-fold increase relative to pre-vaccination levels [1]. This magnitude of response is among the highest reported for single-peptide cancer vaccines in the MAGE antigen family. For context, in a separate ALVAC-based MAGE-3 vaccination trial using EVDPIGHLY, a CTL response was detected in 3 of 4 patients (75%) who experienced tumor regression, compared with only 1 of 11 patients (9%) without regression [2].

therapeutic vaccination CTL frequency immune monitoring

TCR Engineering Feasibility: Reference MAGE-A3 TCR Binds EVDPIGHLY-HLA-A1 with KD ~250 µM; Affinity-Enhanced Variants Achieve Single-Digit Nanomolar KD

The wild-type MAGE-A3 TCR binds the EVDPIGHLY–HLA-A*01:01 complex with an equilibrium dissociation constant (KD) of approximately 250 µM, a dissociation rate (koff) of approximately 0.2 s⁻¹, and a binding half-life (T½) of approximately 3 seconds, as measured by surface plasmon resonance (BIAcore) [1]. An affinity-enhanced soluble TCR variant, MAG-IC3, engineered via phage display and directed to the same EVDPIGHLY–HLA-A1 complex, achieved a KD of approximately 7.1 nM [2]. This represents an affinity enhancement of approximately 35,000-fold (250,000 nM / 7.1 nM). In comparison, affinity-enhanced TCRs targeting the MAGE-A3 KVAELVHFL epitope (HLA-A*02:01) have been reported with KD values in the 10–50 nM range, reflecting a less dramatic starting point [3].

TCR engineering affinity maturation adoptive cell therapy

Clinically Validated Cross-Reactivity Liability: EVDPIGHLY-Engineered TCRs Cross-Recognize Titin Peptide ESDPIVAQY Causing Lethal Cardiac Toxicity

In a first-in-human adoptive cell therapy trial, T cells engineered with an affinity-enhanced TCR targeting EVDPIGHLY–HLA-A*01:01 caused fatal cardiac toxicity in two patients due to cross-recognition of an HLA-A*01:01-presented peptide from the muscle protein Titin (ESDPIVAQY) [1]. Amino acid scanning and in silico prediction (sCRAP algorithm) identified Titin peptide ESDPIVAQY as the 4th-ranked cross-reactive peptide out of 1,143,861 potential HLA-A*01:01-presented peptides [2]. In contrast, affinity-enhanced TCRs targeting the MAGE-A3 KVAELVHFL epitope (HLA-A*02:01) have not been associated with similar fatal cross-reactivity events [3]. This cross-reactivity liability is a direct consequence of the specific sequence of EVDPIGHLY and its binding mode in the HLA-A*01:01 groove, making EVDPIGHLY the definitive antigen for developing and validating off-target toxicity screening platforms.

TCR cross-reactivity off-target toxicity safety screening

Procurement-Guiding Application Scenarios for H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH Based on Quantitative Differentiation Evidence


HLA-A*01:01 and HLA-B*35:01 Dual-Restricted T-Cell Assay Development Requiring Validated Epitope Specificity

EVDPIGHLY is uniquely recognized by CTL clones restricted by both HLA-A*01:01 and HLA-B*35:01, with confirmed lysis of tumor cells expressing MAGE-3 under each restriction [1]. No other MAGE-3 peptide offers this dual-allele functionality. Researchers developing ELISPOT, ICS, cytotoxicity, or tetramer-based immune monitoring assays that must cover both HLA-A1-positive and HLA-B35-positive patient cohorts should procure EVDPIGHLY rather than single-allele alternatives such as MEVDPIGHLY (HLA-B44 only) or KVAELVHFL (HLA-A*02:01 only). This dual restriction also expands the addressable patient population for therapeutic vaccination studies: HLA-A*01:01 is present in approximately 15.5–25.1% of European Caucasians, and HLA-B*35:01 in an additional ~11%, yielding broader coverage than either HLA-B44-restricted (~24%) or HLA-A*02:01-restricted (~27%) single-allele approaches when these alleles are used in combination protocols [2].

TCR Engineering and Affinity Maturation Studies Using the EVDPIGHLY–HLA-A*01:01 Model Antigen System with a 35,000-Fold Dynamic Range

The well-characterized wild-type MAGE-A3 TCR (KD ~250 µM) and the affinity-matured MAG-IC3 TCR (KD ~7.1 nM) provide a quantitatively defined reference system spanning nearly five orders of magnitude in binding affinity [3]. No other MAGE-3 peptide-HLA combination offers such a wide, experimentally validated affinity range with both extremes structurally characterized. This makes EVDPIGHLY the preferred antigen for phage display, yeast display, or directed evolution campaigns aimed at generating TCR panels with graded affinities for studying the relationship between TCR-pMHC binding parameters and T-cell functional outcomes (potency, specificity, cross-reactivity). Procurement of EVDPIGHLY–HLA-A*01:01 tetramers or monomers is essential for sorting and characterizing TCR-engineered T cells in these studies.

Preclinical Off-Target Toxicity Screening and In Silico Cross-Reactivity Prediction Platform Validation

EVDPIGHLY is the only MAGE-3 epitope for which fatal, clinically validated TCR cross-reactivity has been molecularly characterized: the Titin-derived peptide ESDPIVAQY, ranked 4th out of 1,143,861 predicted HLA-A*01:01 binders by the sCRAP algorithm [4]. This well-documented cross-reactivity case, which resulted in two patient deaths from cardiac toxicity, has become a benchmark dataset for validating computational cross-reactivity prediction tools (e.g., CrossDome, NetCTLpan, sCRAP) and for developing in vitro specificity screening panels. Pharmaceutical and biotech organizations developing TCR-engineered T-cell products must include EVDPIGHLY and its Titin cross-reactive partner in their IND-enabling specificity studies, as regulatory agencies now expect demonstration of screening platform sensitivity using this known liability pair.

Dendritic Cell-Based Cancer Vaccine Research Requiring Benchmark CTL Response Magnitude Data for Clinical Trial Design

EVDPIGHLY-pulsed dendritic cell vaccination has generated the most thoroughly quantified CTL response dataset among single MAGE peptide vaccines: frequencies of 7 × 10⁻⁶ to 9 × 10⁻⁴ of CD8⁺ blood T cells, representing 20- to 400-fold increases over baseline [5]. This dataset provides essential reference values for statistical power calculations when designing new Phase I/II peptide vaccine trials, and for benchmarking novel adjuvant or delivery platform performance. Investigators procuring EVDPIGHLY for vaccine formulation can reference these published response magnitudes to justify dose selection, immunization schedule, and immune monitoring assay sensitivity thresholds.

Quote Request

Request a Quote for H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.